Whitepaper: Chemical Structure, Reactivity, and Applications of 8-(2-Bromoethoxy)quinoline Hydrobromide
Whitepaper: Chemical Structure, Reactivity, and Applications of 8-(2-Bromoethoxy)quinoline Hydrobromide
Executive Summary
As a Senior Application Scientist navigating the complexities of drug discovery and materials engineering, I frequently rely on bifunctional building blocks to streamline synthetic pathways. 8-(2-Bromoethoxy)quinoline hydrobromide (CAS: 1334149-03-9) is a privileged molecular scaffold that elegantly marries a pharmacologically active, metal-chelating quinoline core with a highly reactive bromoethyl electrophile. This in-depth technical guide explores its physicochemical properties, details self-validating synthetic protocols, and maps its downstream applications in medicinal chemistry and materials science.
Physicochemical Profiling & Structural Chemistry
Understanding the physical parameters of a building block is the first step in predicting its behavior in complex reaction mixtures. Below is a consolidated physicochemical profile of the commercial standard ()[1].
| Property | Value |
| CAS Number | 1334149-03-9 |
| Molecular Formula | C₁₁H₁₀BrNO · HBr (C₁₁H₁₁Br₂NO) |
| Molecular Weight | 333.02 g/mol |
| SMILES | BrCCOC1=C2N=CC=CC2=CC=C1.[H]Br |
| Topological Polar Surface Area (TPSA) | 22.12 Ų |
| Predicted LogP | ~3.59 |
| Storage Conditions | Sealed, dry, 2-8°C, light-sensitive |
Structural Duality and Salt Stabilization
The molecule features two distinct operational domains:
-
The Quinoline Core: Provides a rigid, aromatic, and basic nitrogen-containing heterocycle. While the 8-hydroxyl group is alkylated, the nitrogen retains its ability to participate in hydrogen bonding and metal coordination.
-
The Bromoethyl Electrophile: Acts as a highly efficient alkylating agent. The primary alkyl bromide is sterically unhindered, making it an ideal substrate for bimolecular nucleophilic substitution (
).
Causality of the Salt Form: Supplying the compound as a hydrobromide salt is a deliberate design choice. The protonation of the basic quinoline nitrogen prevents autoxidation and self-alkylation (oligomerization) via the bromoethyl group, thereby ensuring long-term shelf stability and consistent reactivity.
Mechanistic Synthesis & Purification Workflow
The synthesis of 8-(2-bromoethoxy)quinoline relies on a Williamson ether synthesis framework, followed by in-situ salt formation.
Protocol 1: Synthesis of the Hydrobromide Salt
-
Deprotonation: Dissolve 1.0 equivalent of 8-hydroxyquinoline in anhydrous N,N-Dimethylformamide (DMF). Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃). Stir at room temperature for 30 minutes.
-
Causality: K₂CO₃ is a mild, non-nucleophilic base that quantitatively deprotonates the phenolic hydroxyl group without inducing side reactions. DMF is a polar aprotic solvent that poorly solvates the phenoxide anion, drastically enhancing its nucleophilicity.
-
-
Alkylation (
): Add 3.0 to 5.0 equivalents of 1,2-dibromoethane dropwise. Elevate the temperature to 60°C and stir for 12 hours.-
Causality: A large stoichiometric excess of 1,2-dibromoethane is critical. It statistically favors mono-alkylation and suppresses the formation of the symmetrical dimer, 1,2-bis(8-quinolyloxy)ethane[2]. The 60°C temperature provides sufficient kinetic energy to overcome the
activation barrier while avoiding elevated temperatures that would promote E2 elimination. -
Self-Validation: Monitor via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the starting material (
) and the appearance of a less polar product spot ( ) confirms reaction completion.
-
-
Aqueous Workup: Cool the mixture, dilute with distilled water, and extract thrice with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced vacuum.
-
Causality: The aqueous wash effectively partitions the DMF and inorganic salts into the aqueous phase, leaving the free base product in the organic layer.
-
-
Salt Formation: Dissolve the crude free base in anhydrous diethyl ether at 0°C. Add 1.05 equivalents of hydrobromic acid (HBr, 33% in acetic acid) dropwise under vigorous stirring.
-
Causality: Protonation of the quinoline nitrogen precipitates the hydrobromide salt. This step purifies the compound from non-basic impurities and stabilizes the reactive electrophile.
-
Self-Validation: The immediate formation of a dense, pale precipitate validates successful salt formation. Filtration and washing with cold ether yields the high-purity product.
-
Fig 1: Synthesis workflow of 8-(2-Bromoethoxy)quinoline hydrobromide via SN2 alkylation.
Reactivity Profile & Downstream Applications
The strategic value of this compound lies in its capacity for downstream functionalization, serving as a linchpin in both drug design and materials engineering.
Application A: Click Chemistry Precursor in Drug Development
The primary bromide is readily displaced by the azide anion (N₃⁻) to form 8-(2-azidoethoxy)quinoline. This azide is a cornerstone for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" chemistry. Researchers have utilized this exact pathway to synthesize 8-hydroxyquinoline glycoconjugates ()[3][4]. By linking the quinoline scaffold to sugar derivatives via a 1,2,3-triazole ring, the resulting conjugates exhibit enhanced bioavailability, selective transport into cancer cells via GLUT transporters, and potent cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT 116) cell lines[3][4].
Protocol 2: Downstream Azidation for Click Chemistry
-
Nucleophilic Substitution: Dissolve 8-(2-bromoethoxy)quinoline hydrobromide in anhydrous DMF. Add 1.2 equivalents of an organic base (e.g., N,N-Diisopropylethylamine, DIPEA) to neutralize the hydrobromide salt, releasing the free base. Add 1.5 equivalents of sodium azide (NaN₃)[5].
-
Causality: DIPEA is sterically hindered and non-nucleophilic, ensuring it neutralizes the HBr without competing with the azide for the electrophilic carbon.
-
-
Thermal Activation: Stir the reaction mixture at 50°C for 8 hours[5].
-
Causality: The primary alkyl bromide is highly reactive, but mild heating ensures quantitative conversion to the azide while preventing thermal degradation of the quinoline core.
-
Self-Validation: Monitor via IR spectroscopy of an evaporated aliquot; the appearance of a strong, sharp azide stretching band at
confirms successful substitution.
-
Application B: Materials Science & Corrosion Inhibition
Beyond pharmaceuticals, 8-(n-bromoalkoxy)quinoline derivatives are deployed as highly effective corrosion inhibitors for mild steel in acidic environments (e.g., 1.0 M HCl) ()[6]. The quinoline nitrogen and the aromatic
Fig 2: Downstream reactivity pathways exploiting the bromoethyl electrophile and quinoline core.
Handling, Stability, and E-H-S (Environment, Health, and Safety)
As an active alkylating agent, 8-(2-bromoethoxy)quinoline hydrobromide poses specific health hazards and requires stringent laboratory controls:
-
Toxicity Profile: Alkyl bromides are potential skin sensitizers, respiratory irritants, and suspected genotoxins due to their ability to alkylate biological nucleophiles (e.g., DNA, proteins). It must be handled within a certified fume hood using appropriate PPE (nitrile gloves, safety goggles).
-
Storage Protocol: The compound must be stored sealed at 2-8°C in a dry, dark environment[1]. Exposure to ambient moisture can lead to the slow hydrolysis of the alkyl bromide into an alcohol, while ambient light may induce photolytic degradation of the quinoline core.
References
-
Krawczyk, M., et al. "8-Hydroxyquinoline Glycoconjugates: Modifications in the Linker Structure and Their Effect on the Cytotoxicity of the Obtained Compounds." Molecules 2019, 24(22), 4181. URL:[Link]
-
Centre d'Etudes Doctorales, Université Ibn Tofail. "Étude de l'inhibition de la corrosion par des dérivés de quinoléine." UIT Thesis Repository, 2023. URL: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. asianpubs.org [asianpubs.org]
- 3. mdpi.com [mdpi.com]
- 4. 8-Hydroxyquinoline Glycoconjugates Containing Sulfur at the Sugar Anomeric Position—Synthesis and Preliminary Evaluation of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. fs.uit.ac.ma [fs.uit.ac.ma]
